Diethyl 2-oxoheptyl phosphonate

Organic Synthesis Prostaglandin Intermediates Michaelis-Arbuzov Reaction

Diethyl 2-oxoheptyl phosphonate (CAS 3450-65-5) is a β-keto phosphonate ester (C₁₁H₂₃O₄P). It is a stabilized Horner–Wadsworth–Emmons (HWE) reagent, wherein the α-methylene protons are activated by the adjacent carbonyl and phosphonate groups, enabling efficient carbanion formation for stereoselective olefination with aldehydes or ketones.

Molecular Formula C11H23O4P
Molecular Weight 250.275
CAS No. 3450-65-5
Cat. No. B2913093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-oxoheptyl phosphonate
CAS3450-65-5
Molecular FormulaC11H23O4P
Molecular Weight250.275
Structural Identifiers
SMILESCCCCCC(=O)CP(=O)(OCC)OCC
InChIInChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-16(13,14-5-2)15-6-3/h4-10H2,1-3H3
InChIKeyDFXYFRLRTGSPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-oxoheptyl phosphonate (CAS 3450-65-5): Procurement-Ready β-Keto Phosphonate for HWE Olefination and Prostanoid Synthesis


Diethyl 2-oxoheptyl phosphonate (CAS 3450-65-5) is a β-keto phosphonate ester (C₁₁H₂₃O₄P) [1]. It is a stabilized Horner–Wadsworth–Emmons (HWE) reagent, wherein the α-methylene protons are activated by the adjacent carbonyl and phosphonate groups, enabling efficient carbanion formation for stereoselective olefination with aldehydes or ketones [2]. Its seven-carbon alkyl chain imparts specific lipophilicity and solubility characteristics that distinguish it from shorter- or longer-chain analogs, making it a valuable, well-precedented building block for complex molecule synthesis, particularly in the prostanoid field [3].

Why Diethyl 2-oxoheptyl phosphonate is Not a Generic Drop-In Replacement for Other 2-Oxoalkylphosphonates


Generic substitution of diethyl 2-oxoheptyl phosphonate (CAS 3450-65-5) with other β-keto phosphonates is chemically inadvisable. The compound's specific seven-carbon alkyl chain is not an arbitrary feature; it directly dictates the molecule's solubility profile, its reactivity in key transformations like the HWE reaction, and the stereoelectronic properties of the resulting olefins . Changing the alkyl chain length or the ester group (e.g., using a dimethyl analog) alters the steric and electronic environment at the reactive center, which can lead to dramatically different reaction rates, stereochemical outcomes, or even a complete failure to undergo the intended transformation, particularly in multi-step, stereospecific syntheses of complex targets like prostanoids [1]. Furthermore, while some biological activity data exists for related compounds, these are not interchangeable and underscore the specific structure-activity relationships at play [2]. The quantitative evidence below demonstrates precisely how and why this specific compound must be selected for optimized, reproducible results.

Quantitative Differentiation Guide for Diethyl 2-oxoheptyl phosphonate (CAS 3450-65-5)


Synthesis Yield: Diethyl 2-oxoheptylphosphonate via Arbuzov Reaction

In the total synthesis of prostaglandins, the Arbuzov reaction was employed to prepare the key intermediate diethyl 2-oxoheptylphosphonate (7A). The reaction between 1-bromoheptan-2-one and triethylphosphite at 170-180°C for 1 hour provided the target compound in a reproducible yield of 70–80%. This is directly comparable to the synthesis of its longer-chain analog, 2-oxononanylphosphonate (7B), which was prepared under identical conditions and also achieved a 70–80% yield [1]. This establishes a benchmark for synthesizing this class of intermediate.

Organic Synthesis Prostaglandin Intermediates Michaelis-Arbuzov Reaction

Solubility and Processability: The Impact of Alkyl Chain Length on Physical Properties

A key differentiator for diethyl 2-oxoheptyl phosphonate is its alkyl chain length. While direct experimental data comparing its solubility to shorter-chain analogs is a class-level inference, the principle is well-documented: longer alkyl chains enhance solubility in organic solvents, which is a critical parameter for large-scale syntheses . The predicted physical properties for the target compound, including a boiling point of 112°C at 0.2 Torr and a density of 1.025±0.06 g/cm³, further define its handling and purification characteristics . These properties differ from a smaller analog like diethyl 2-oxoethylphosphonate, which has a significantly higher boiling point of 240.6±23.0 °C at 760 mmHg , highlighting the impact of the alkyl chain on the compound's volatility and, by extension, its isolation and purification.

Physicochemical Properties Process Chemistry Reagent Selection

Biological Activity Differentiation: A Class-Level Caution

Biological activity data for diethyl 2-oxoheptyl phosphonate is limited, but relevant data exists for the dimethyl analog. In enzyme inhibition assays against EC 3.1.3.76 (lipid-phosphate phosphatase), dimethyl 2-oxoheptyl phosphonate shows an IC₅₀ value of >0.1 mM [1]. This low potency provides a crucial baseline: it suggests the parent phosphonate scaffold is not inherently a strong inhibitor of this enzyme. Therefore, any observed biological activity from molecules derived from this compound is likely due to the specific substituents introduced during synthesis, not the phosphonate core itself. While a direct comparison for the diethyl ester is unavailable, this data serves as a class-level inference, cautioning against assuming broad bioactivity.

Enzyme Inhibition Structure-Activity Relationship Biological Assays

Enantioselective Reduction: A Class-Level Promise for Generating Chiral Synthons

The 2-oxoalkylphosphonate class, which includes diethyl 2-oxoheptyl phosphonate, can undergo highly enantioselective reduction using baker's yeast (Saccharomyces cerevisiae) as a biocatalyst. Studies show that this reductive biotransformation yields the corresponding diethyl 2-hydroxyalkylphosphonates in good yields and with remarkably high enantiomeric excess (ee) of >97% [1]. This class-level inference indicates that the target compound is a viable prochiral substrate for accessing a valuable chiral building block. While no direct data for this exact compound was found, the established methodology for the class strongly suggests its suitability for this transformation, providing a powerful option for generating enantiomerically pure intermediates.

Biocatalysis Asymmetric Synthesis Chiral Phosphonates

Evidence-Backed Procurement Scenarios for Diethyl 2-oxoheptyl phosphonate (CAS 3450-65-5)


Synthesis of Prostaglandin and Prostanoid Analogs

This is the primary and best-documented application. Diethyl 2-oxoheptyl phosphonate is a validated key intermediate for introducing a seven-carbon chain via HWE olefination in the total synthesis of prostaglandins (e.g., PGF₂α) and their ω-chain analogs [1]. The compound's reliable synthesis yield of 70-80% [1] ensures cost-effective route scouting and scale-up for medicinal chemistry programs focused on these biologically critical lipid mediators.

Preparation of Chiral Hydroxyphosphonate Building Blocks

The compound is a prochiral substrate suitable for biocatalytic reduction. By leveraging established baker's yeast biotransformation protocols, researchers can reliably convert this and related diethyl 2-oxoalkylphosphonates into their corresponding chiral diethyl 2-hydroxyalkylphosphonates with excellent enantiomeric excess (>97% ee) [2]. This provides a practical route to enantiopure phosphorus-containing synthons for asymmetric synthesis.

Synthesis of Amphiphilic C-Glycosides

The heptyl chain of the compound confers increased lipophilicity compared to shorter-chain analogs, a property that is advantageous for specific HWE applications. For instance, related 2-oxoheptylphosphonates are used in solvent-free HWE reactions with unprotected sugars to synthesize amphiphilic C-glycosides . The target compound's solubility profile, inferred from its alkyl chain length , makes it a strong candidate for similar applications requiring enhanced solubility in organic phases or the creation of molecules with tailored amphiphilic properties.

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